
4-Vinylcyclohexane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Vinylcyclohexane-1,2-dione is an organic compound characterized by a vinyl group attached to a cyclohexane ring with two ketone groups at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
4-Vinylcyclohexane-1,2-dione can be synthesized through the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction is typically conducted at temperatures ranging from 110 to 425°C and pressures of 1.3 to 100 MPa in the presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium . Another method involves the dehydrogenation of n-butane to butadiene, followed by catalytic dimerization to produce 4-vinylcyclohexane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes, with large-scale reactors and optimized conditions to maximize yield and efficiency. The use of supported catalysts, such as aluminosilicates impregnated with copper (I) ions, is common in industrial settings .
化学反应分析
Types of Reactions
4-Vinylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The vinyl group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
4-Vinylcyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as epoxy resins for LED packaging
作用机制
The mechanism of action of 4-vinylcyclohexane-1,2-dione involves its interaction with various molecular targets and pathways. The compound can undergo epoxidation in the liver, forming reactive metabolites that may interact with cellular components. These metabolites can be detoxified by conjugation with glutathione or hydrolysis by epoxide hydrolases . The compound’s effects on biological systems are mediated through these reactive intermediates and their interactions with cellular proteins and DNA.
相似化合物的比较
4-Vinylcyclohexane-1,2-dione can be compared with other similar compounds, such as:
4-Vinylcyclohexene: A precursor to vinylcyclohexene dioxide, used in the production of polymers.
Cyclohexene: A simpler analog without the vinyl group, used in various chemical syntheses.
1,2-Dimethylcyclohexane: A disubstituted cyclohexane with different steric and electronic properties.
属性
分子式 |
C8H10O2 |
|---|---|
分子量 |
138.16 g/mol |
IUPAC 名称 |
4-ethenylcyclohexane-1,2-dione |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h2,6H,1,3-5H2 |
InChI 键 |
DNZWXTMCSSMRBK-UHFFFAOYSA-N |
规范 SMILES |
C=CC1CCC(=O)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


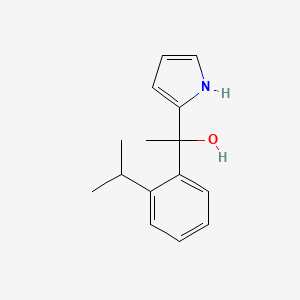
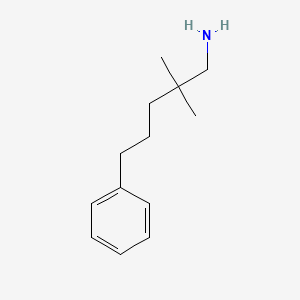
![Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13083400.png)
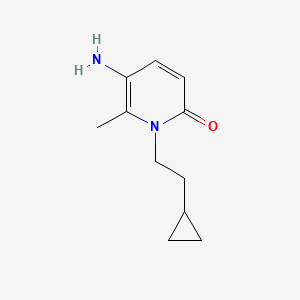

![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13083417.png)
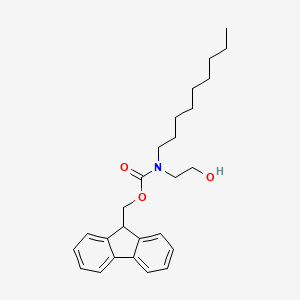
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13083426.png)
![3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)
![1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)


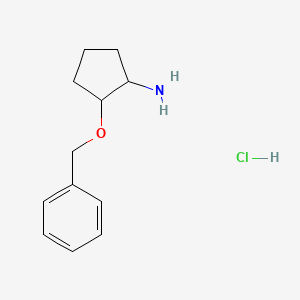
![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13083446.png)
